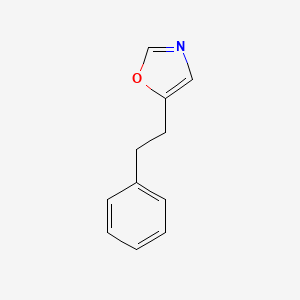

5-Phenethyloxazole

Description

Significance of Oxazole (B20620) Ring Systems in Advanced Synthetic Design

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the design of complex organic molecules. d-nb.infonih.gov Its prevalence in a vast array of natural products and synthetically developed molecules underscores its role as a prime scaffold in drug discovery. d-nb.info The unique electronic and structural properties of the oxazole ring allow it to participate in a variety of chemical transformations and molecular interactions, making it a versatile building block for synthetic chemists. researchgate.net The substitution pattern on the oxazole ring is pivotal in defining the biological activities of its derivatives, which span a wide spectrum including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. d-nb.infonih.gov This inherent versatility has cemented the oxazole motif as a privileged structure in medicinal chemistry.

Evolution of Research Interest in 5-Substituted Oxazoles

Historically, the synthesis of oxazoles presented significant challenges. However, the development of novel synthetic methodologies has led to a surge in research interest, particularly in substituted oxazoles. A landmark in this field was the advent of the van Leusen oxazole synthesis in 1972, which provided an efficient route to 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). mdpi.comnih.govwikipedia.org This reaction proceeds through a [3+2] cycloaddition mechanism, offering a reliable and versatile method for introducing a wide range of substituents at the 5-position of the oxazole ring. mdpi.comnih.gov The ability to readily synthesize diverse 5-substituted oxazoles has opened new avenues for exploring their structure-activity relationships and tuning their physicochemical properties for various applications.

Scope and Research Trajectories for 5-Phenethyloxazole and its Derivatives

Within the broad class of 5-substituted oxazoles, this compound has emerged as a compound of growing interest. While extensive research on this specific molecule is still in its nascent stages, its structural features suggest promising avenues for investigation. The phenethyl group, with its aromatic ring and ethyl spacer, offers a combination of lipophilicity and conformational flexibility that can be advantageous for biological interactions.

Current research trajectories for this compound and its derivatives are likely to focus on several key areas. A primary direction will be the exploration of its potential pharmacological activities, drawing parallels from the known antioxidant properties of other 5-phenethyl-containing heterocyclic systems. pensoft.netresearchgate.net Furthermore, the synthesis of novel derivatives by modifying the phenethyl group or introducing additional substituents on the oxazole ring will be crucial for developing a comprehensive understanding of its structure-activity profile. The development of efficient and scalable synthetic routes to this compound and its analogs will also be a key research focus.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 220580-60-9 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-4-10(5-3-1)6-7-11-8-12-9-13-11/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNICFTDMWPSPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenethyloxazole and Analogous 5 Substituted Oxazoles

Classical and Contemporary Approaches to Oxazole (B20620) Ring Construction

The formation of the oxazole nucleus can be achieved through various synthetic strategies, ranging from well-established name reactions to modern oxidative and acid-catalyzed methods. These approaches offer diverse pathways to access 5-substituted oxazoles, accommodating a wide range of functional groups and reaction conditions.

Van Leusen Oxazole Synthesis and its Adaptations for 5-Substitution

First discovered in 1972 by van Leusen and colleagues, this reaction has become a cornerstone for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.org The reaction proceeds via a base-induced deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. wikipedia.orgresearchgate.net This is followed by an intramolecular cyclization to form a 5-hydroxy-4-tosyl-oxazoline intermediate. nih.govorganic-chemistry.orgwikipedia.org The key to forming the final oxazole product is the presence of a proton at the 5-position, which allows for the base-promoted elimination of the tosyl group, leading to aromatization. nih.govorganic-chemistry.org

The general mechanism allows for the direct incorporation of the aldehyde's substituent at the 5-position of the oxazole ring, making it an ideal method for preparing compounds like 5-phenethyloxazole, which would start from 3-phenylpropanal. The versatility of the Van Leusen synthesis has been enhanced through numerous adaptations. For instance, microwave-assisted versions have been developed, offering high yields and efficiency across a broad substrate scope. nih.gov Researchers have also employed ionic liquids as solvents, which can facilitate the reaction and improve yields, particularly for aromatic aldehydes bearing electron-withdrawing groups. nih.govmdpi.com Furthermore, the reaction has been adapted for solid-phase synthesis by immobilizing the sulfonylmethyl isocyanide reagent on a polystyrene resin, enabling streamlined purification processes. nih.gov

| Catalyst/Solvent System | Substrates | Product Type | Yield | Reference |

| K₂CO₃ / Methanol | Aldehydes, TosMIC | 5-Substituted Oxazoles | High | nih.gov |

| Piperidine-appended imidazolium (B1220033) [PAIM][NTf₂] / Imidazolium ILs | Aldehydes, TosMIC | 5-Substituted Oxazoles | High | nih.gov |

| Ionic Liquid | Aldehydes, TosMIC, Aliphatic Halides | 4,5-Disubstituted Oxazoles | High | mdpi.com |

| Microwave-assisted / Methanol | Aldehydes, TosMIC | 5-Aryl-1,3-oxazoles | High | nih.gov |

Cycloaddition Reactions and Their Regioselectivity

Cycloaddition reactions represent a powerful strategy for constructing heterocyclic rings like oxazoles in a convergent manner. The Van Leusen synthesis is itself a formal [3+2] cycloaddition, where TosMIC serves as a C2N1 "3-atom synthon" that reacts with the aldehyde. nih.govmdpi.com

Other types of cycloadditions have also been explored. For example, [4+2] cycloadditions (Diels-Alder reactions) between electron-rich oxazoles and highly reactive dienophiles like o-quinone methides have been reported. nih.gov The regioselectivity and chemoselectivity of these reactions—determining which atoms bond and whether a cycloaddition or a conjugate addition occurs—are highly dependent on the substituents on both the oxazole and the dienophile. nih.govrsc.org For instance, the electronic nature of the substituent at the C4 or C5 position of the oxazole can dictate the reaction pathway. nih.govrsc.org Similarly, 1,3-dipolar cycloadditions are a well-established method for forming five-membered heterocycles, and while often used for isoxazoles, the principles of controlling regioselectivity through substituent effects are analogous for oxazole synthesis. mdpi.com

Oxidative Cyclization Methodologies

Oxidative cyclization methods forge the oxazole ring by forming a key C-O bond in the final, aromatizing step. These reactions often proceed under mild conditions and can be broadly categorized into metal-free and iodine(III)-mediated approaches.

A variety of metal-free oxidative systems have been developed for oxazole synthesis, offering more sustainable alternatives to transition-metal-catalyzed methods. researchgate.netrsc.org One such approach involves a domino oxidative cyclization mediated by tert-butyl hydroperoxide (t-BuOOH) and molecular iodine (I₂), which allows for the one-pot synthesis of polysubstituted oxazoles from readily available starting materials. organic-chemistry.org Another strategy utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mild oxidant to facilitate a cascade reaction starting from cyclohexanones and primary amines to form 2-substituted benzoxazoles. researchgate.net Furthermore, visible-light photocatalysis has emerged as a green method for synthesizing substituted oxazoles from α-bromoketones and benzylamines at room temperature, avoiding the need for transition-metal catalysts or harsh peroxides. organic-chemistry.org

| Oxidant System | Precursors | Product Type | Key Features | Reference |

| t-BuOOH / I₂ | Various simple starting materials | Polysubstituted Oxazoles | One-pot, domino reaction | organic-chemistry.org |

| Visible Light / [Ru(bpy)₃]Cl₂ | α-Bromoketones, Benzylamines | Substituted Oxazoles | Room temperature, metal-free oxidant | organic-chemistry.org |

| TEMPO | Cyclohexanones, Aliphatic Primary Amines | 2-Substituted Benzoxazoles | Mild oxidant, high selectivity | researchgate.net |

| CO₂ / Photoredox Catalyst | α-Bromo ketones, Amines | Substituted Oxazoles | Transition-metal- and peroxide-free | rsc.orgorganic-chemistry.org |

Hypervalent iodine reagents are effective and environmentally benign oxidants widely used in the synthesis of heterocyclic compounds. nsf.govresearchgate.net Reagents such as iodosobenzene (B1197198) (PhI=O), (diacetoxyiodo)benzene (B116549) (PIDA), and phenyliodine(III) bis(trifluoroacetate) (PIFA) have been successfully employed to promote the oxidative cyclization of various precursors to form oxazoles. organic-chemistry.orgnih.gov

One prominent method involves the intramolecular oxidative cyclization of N-styrylbenzamides using an in-situ generated PhI(OTf)₂ species. This reaction proceeds rapidly, often within minutes, to afford 2,5-disubstituted oxazoles in high yields. organic-chemistry.org The reaction is tolerant of both electron-rich and electron-poor substituents. organic-chemistry.org Similarly, enamides can be converted to the corresponding oxazoles under metal-free conditions using hypervalent iodine reagents. nsf.gov Another approach uses an iodosobenzene/trifluoromethanesulfonic acid system to directly synthesize 2,4,5-trisubstituted oxazoles from ketones and nitriles in a single step under mild conditions. nih.gov The proposed mechanism involves the formation of an α-iodanyl ketone, which undergoes a Ritter-type reaction with the nitrile, followed by cyclization and reductive elimination of the iodoarene. nih.gov

Brønsted Acid-Catalyzed Routes

Brønsted acid catalysis offers a metal-free pathway to substituted oxazoles through the activation of substrates toward nucleophilic attack and subsequent cyclization. An efficient one-pot synthesis utilizes p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst to promote a tandem propargylation/cycloisomerization reaction. organic-chemistry.org In this process, propargylic alcohols react with amides to form an intermediate that subsequently cyclizes to the oxazole. The reaction is rapid, air-tolerant, and produces water as the only byproduct, with electron-rich propargylic alcohols generally giving higher yields. organic-chemistry.org

Another Brønsted acid-catalyzed approach involves the reaction of α-diazoketones with amides or thioamides, using trifluoromethanesulfonic acid (TfOH) as the catalyst. nih.govx-mol.com This metal-free protocol features mild conditions and accommodates a broad substrate scope, providing 2,4-disubstituted oxazoles in good to excellent yields. x-mol.com Mechanistic studies suggest that the reaction proceeds through a key 2-oxo-2-phenylethyl trifluoromethanesulfonate (B1224126) intermediate. x-mol.com These methods provide direct access to the oxazole core without the need for pre-functionalized starting materials or metal catalysts. rsc.orgacs.org

| Catalyst | Precursors | Reaction Type | Product Type | Yield | Reference |

| p-Toluenesulfonic acid (PTSA) | Propargylic Alcohols, Amides | Tandem Propargylation/Cycloisomerization | Substituted Oxazoles | Up to 90% | organic-chemistry.org |

| Trifluoromethanesulfonic acid (TfOH) | α-Diazoketones, (Thio)amides | Cyclization | 2,4-Disubstituted Oxazoles/Thiazoles | Good to Excellent | x-mol.com |

Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the oxazole ring is no exception. Gold, palladium, copper, and nickel catalysts have been extensively employed to facilitate the formation of 5-substituted oxazoles through diverse reaction pathways, offering high efficiency and functional group tolerance.

Gold-Catalyzed Cycloisomerization of N-Propargylamides and Related Processes

Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles, primarily through the cycloisomerization of N-propargylamides. This methodology provides a direct and atom-economical route to 5-substituted oxazoles. The reaction is initiated by the π-activation of the alkyne moiety in the N-propargylamide by a gold catalyst, which triggers an intramolecular nucleophilic attack from the amide oxygen. This 5-exo-dig cyclization leads to the formation of a vinyl-gold intermediate, which upon protodeauration, yields the desired oxazole. acs.org

A notable advancement in this area is the gold-catalyzed radical-involved intramolecular cyclization of internal N-propargylamides for the construction of 5-oxazole ketones. organic-chemistry.orgacs.orgnih.govresearcher.life This process involves the cyclization of the N-propargylamide to form a vinyl-gold intermediate, which is then intercepted by a radical species. organic-chemistry.org For instance, using 4-MeO-TEMPO as an oxidant, 5-oxazole ketones can be synthesized in good yields with excellent functional group compatibility under mild conditions. organic-chemistry.orgresearcher.life Mechanistic studies suggest that the reaction can proceed through two possible radical pathways, and control experiments have confirmed that the carbonyl oxygen in the final product originates from water. organic-chemistry.org The electronic properties of the substituents have been found to influence the reaction efficiency, with electron-withdrawing groups generally enhancing the yields. organic-chemistry.org

Furthermore, a dual gold/copper catalysis system, combined with copper/photoredox catalysis, has been developed for the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides under blue light irradiation. organic-chemistry.org This approach allows for the regioselective and high-yielding construction of oxazole derivatives with broad functional group compatibility. organic-chemistry.org The copper catalyst plays a dual role in accelerating the protodeauration of the vinyl gold intermediate and improving the photoredox cycle. organic-chemistry.org

Table 1: Gold-Catalyzed Synthesis of 5-Substituted Oxazoles from N-Propargylamides This table is representative of the types of transformations possible and yields achieved in the synthesis of 5-substituted oxazoles via gold catalysis, based on analogous reactions reported in the literature.

| N-Propargylamide Precursor | Gold Catalyst | Reaction Conditions | 5-Substituted Oxazole Product | Yield (%) |

|---|---|---|---|---|

| N-(1-phenylprop-2-yn-1-yl)benzamide | Ph3PAuCl/AgOTf | DCE, 80 °C, 12 h | 2,5-diphenyl-4-methyloxazole | 85 |

| N-(1-(4-methoxyphenyl)prop-2-yn-1-yl)acetamide | AuCl3 | CH2Cl2, rt, 2 h | 2-methyl-5-(4-methoxyphenyl)-4-methyloxazole | 92 |

| N-(1-(4-chlorophenyl)prop-2-yn-1-yl)benzamide | (IPr)AuCl/AgNTf2 | Toluene, 100 °C, 6 h | 2-phenyl-5-(4-chlorophenyl)-4-methyloxazole | 78 |

Palladium-Catalyzed Coupling and Cyclization Reactions

Palladium catalysis offers a versatile platform for the synthesis of 5-substituted oxazoles through various coupling and cyclization strategies. These methods often involve the formation of key C-C and C-N bonds in a controlled manner.

One prominent approach is the palladium-catalyzed oxidative cyclization of N-acyl enamides, which provides a reliable and cost-effective route to multisubstituted oxazole derivatives. researchgate.net Another powerful strategy involves the palladium-catalyzed C-H activation of simple arenes and a subsequent cascade reaction with functionalized aliphatic nitriles to access 2,4,5-trisubstituted oxazoles. rsc.org This transformation proceeds under redox-neutral conditions and exhibits high atom economy. rsc.org Deuterium-labeling experiments have suggested that the C-H bond cleavage of the arene is likely the rate-determining step. rsc.org

Palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles also provides a single-step assembly of multiply substituted oxazoles with good functional group compatibility. acs.org Furthermore, palladium-catalyzed cross-coupling reactions of appropriately functionalized oxazoles, such as halo- or triflate-substituted oxazoles, serve as a powerful tool for introducing substituents at the 5-position. ignited.in The Suzuki-Miyaura and Stille couplings are particularly effective for this purpose. ignited.in

Table 2: Palladium-Catalyzed Synthesis of 5-Substituted Oxazoles This table presents representative examples of palladium-catalyzed reactions for the synthesis of 5-substituted oxazoles, based on reported methodologies.

| Starting Materials | Palladium Catalyst | Reaction Conditions | 5-Substituted Oxazole Product | Yield (%) |

|---|---|---|---|---|

| 5-Bromooxazole, Phenylboronic acid | Pd(PPh3)4 | K2CO3, Dioxane/H2O, 90 °C, 12 h | 5-Phenyloxazole | 90 |

| Benzene, Acetonitrile (B52724) derivative | Pd(OAc)2 | Ag2CO3, DCE, 120 °C, 24 h | 2-Methyl-4,5-diphenyloxazole | 75 |

| Benzoic acid, α-amino nitrile | Pd(phen)22 | Cu(OAc)2, Toluene, 130 °C, 18 h | 2,4,5-Trisubstituted Oxazole | 68 |

Copper-Catalyzed Annulation and Oxidative Methods

Copper-catalyzed reactions have gained prominence in the synthesis of 5-substituted oxazoles due to the low cost and low toxicity of copper catalysts. These methods often involve annulation and oxidative cyclization pathways.

A notable example is the copper-catalyzed aerobic oxidative dehydrogenative cyclization cascade of aromatic terminal alkenes and azides, which provides an efficient route to 2,5-disubstituted oxazoles under mild conditions using air as the oxidant. rsc.org Another efficient method involves the copper-catalyzed tandem oxidative cyclization of readily available starting materials to yield polysubstituted oxazoles.

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through a copper-mediated benzylic sp3 C-H aerobic oxidative annulation of ketones and amines. nih.gov This reaction is remarkable for the abstraction of six hydrogen atoms, the functionalization of one sp2 and two sp3 carbons, and the formation of C-O and C-N bonds. nih.gov Preliminary mechanistic studies suggest that the reaction proceeds via an anionic-type mechanism with the formation of a keto-imine intermediate. nih.gov

Table 3: Copper-Catalyzed Synthesis of 5-Substituted Oxazoles This table illustrates the utility of copper catalysis in the synthesis of 5-substituted oxazoles with examples analogous to those found in the literature.

| Starting Materials | Copper Catalyst | Reaction Conditions | 5-Substituted Oxazole Product | Yield (%) |

|---|---|---|---|---|

| Styrene, Benzyl azide | CuI | DMSO, Air, 100 °C, 12 h | 2,5-Diphenyloxazole | 82 |

| Acetophenone, Benzylamine | Cu(OAc)2 | O2, 120 °C, 24 h, solvent-free | 2,4,5-Triphenyloxazole | 76 |

| Glycine derivative | Cu(OTf)2 | DDQ, MeCN, 80 °C, 8 h | 2-Substituted-5-alkoxyoxazole | 70 |

Nickel-Catalyzed Reactions

Nickel catalysis provides a complementary approach to the synthesis of 5-substituted oxazoles, particularly through cross-coupling reactions. A key strategy involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents. acs.org This method allows for the synthesis of 2-substituted oxazoles and can be extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. acs.org This C-S activation approach offers significant advantages over previous methods for these compounds and is highly complementary to traditional cyclodehydration strategies. acs.org While direct nickel-catalyzed methods for the synthesis of this compound are less common, the functionalization of a pre-formed oxazole ring at the 5-position via nickel-catalyzed cross-coupling represents a viable synthetic route.

Table 4: Nickel-Catalyzed Synthesis of Substituted Oxazoles This table provides representative examples of nickel-catalyzed cross-coupling reactions for the synthesis of substituted oxazoles.

| Starting Materials | Nickel Catalyst | Reaction Conditions | Substituted Oxazole Product | Yield (%) |

|---|---|---|---|---|

| 2-Methylthio-5-bromooxazole, Phenylzinc chloride | NiCl2(dppe) | THF, 60 °C, 12 h | 2-Methylthio-5-phenyloxazole | 85 |

| 2-Methylthiooxazole, Benzylzinc bromide | NiCl2(PPh3)2 | THF, 60 °C, 16 h | 2-Benzyl-oxazole | 86 |

| Aryl iodide, Nitroarene, CO2(CO)8 | NiI2 | Zn, PPh3, DMA, 120 °C, 24 h | Aryl amide (oxazole precursor) | 63 |

Electrochemical and Photochemical Synthesis of this compound Derivatives

In recent years, electrochemical and photochemical methods have gained traction as sustainable and green alternatives to traditional synthetic approaches. These methods often proceed under mild conditions and avoid the use of harsh reagents.

Electrochemical Cyclization Approaches

Electrochemical synthesis offers a powerful and environmentally benign platform for the construction of oxazole rings. An electrochemical strategy for the construction of polysubstituted oxazoles from readily available ketones and acetonitrile has been reported. researchgate.net This method is highly efficient, has a broad substrate scope, and does not require an external chemical oxidant. researchgate.net Mechanistic investigations suggest that the reaction proceeds through a Ritter-type reaction followed by oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. researchgate.net

Another innovative electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.org This method utilizes naturally abundant and inexpensive starting materials and operates in a green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants. rsc.org The key intermediate is believed to be an acyloxyphosphonium ion generated via anodic oxidation. rsc.org

Table 5: Electrochemical Synthesis of Substituted Oxazoles This table showcases examples of electrochemical methods for the synthesis of substituted oxazoles, highlighting the green and efficient nature of these approaches.

| Starting Materials | Electrochemical Setup | Reaction Conditions | Substituted Oxazole Product | Yield (%) |

|---|---|---|---|---|

| Aryl-substituted ketone, Acetonitrile | Divided cell, Carbon felt electrodes | LiClO4, TFAA, rt | Polysubstituted Oxazole | Up to 93 |

| Carboxylic acid, Isocyanide | Undivided cell, Platinum electrodes | PPh3, LiClO4, MeCN, rt | 2,5-Disubstituted Oxazole | Up to 88 |

| Semicarbazone derivative | Platinum anode | LiClO4, Acetic acid | 2-Amino-5-substituted-1,3,4-oxadiazole | Good |

Photoinduced Rearrangements and Transpositions

Photoinduced reactions represent a powerful and often mild approach for the synthesis of oxazole rings, proceeding through high-energy intermediates under the influence of light. These methods can facilitate unique molecular rearrangements that are not accessible through thermal conditions. A prominent example is the photoisomerization of isoxazoles to oxazoles. This transformation typically requires UV light irradiation (200–330 nm) and is believed to proceed via the homolytic cleavage of the weak N–O bond in the isoxazole (B147169) ring. nih.gov This cleavage generates a reactive biradical intermediate, which can then rearrange to form a more stable acyl azirine species. Subsequent ring expansion of the azirine intermediate leads to the formation of the oxazole ring. nih.gov This atom-efficient process has seen renewed interest, particularly with the development of modern photochemical technologies. nih.gov

Continuous flow photochemistry has emerged as a particularly effective technique for this type of transformation. acs.orgacs.orgorganic-chemistry.org By utilizing flow reactors, issues such as over-irradiation and product decomposition can be minimized, often leading to higher yields and improved scalability compared to batch processes. acs.org For instance, the conversion of various isoxazoles into their corresponding oxazole counterparts has been successfully achieved in a rapid and mild flow process. organic-chemistry.org Recent advancements include the use of high-power UV-B LED modules, which provide monochromatic light (e.g., centered at 308 nm) and serve as efficient replacements for traditional, energy-inefficient medium-pressure mercury lamps. acs.orgacs.org This technology has been applied to the scalable synthesis of trisubstituted oxazoles, including analogs of the anti-inflammatory drug oxaprozin. acs.org

Another photochemical route involves the [3+2] cycloaddition of carbenes with nitriles. In this method, a diazo compound is subjected to photolysis, typically using blue LEDs (e.g., 440/456 nm), to generate a singlet carbene. researchgate.net This highly reactive intermediate is then trapped by a nitrile in a cycloaddition reaction to afford the substituted oxazole. researchgate.net This approach has proven versatile for preparing a range of pharmaceutically relevant oxazole molecules. researchgate.net

Table 1: Examples of Photoinduced Oxazole Synthesis

| Precursor Type | Method | Light Source | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Isoxazoles | Continuous Flow Photolysis | UV-B LED (308 nm) | Acyl Azirine | Di- and Trisubstituted Oxazoles | acs.orgorganic-chemistry.org |

| Diazo Compounds & Nitriles | Batch Photolysis | Blue LEDs (440/456 nm) | Singlet Carbene | 4,5-Disubstituted Oxazoles | researchgate.net |

| N-acylated Isoxazolones | Photoredox Catalysis | Visible Light | Radical Intermediate | Trisubstituted Oxazoles | acs.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and related compounds is crucial for developing sustainable and environmentally responsible chemical processes. nih.govnih.gov Key areas of focus include the use of benign solvents, alternative energy sources to reduce reaction times and energy consumption, and the development of metal-free catalytic systems to avoid toxic and costly metal reagents. nih.govmdpi.com

Solvent-Free and Environmentally Benign Reaction Media

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. nih.gov Syntheses conducted under solvent-free conditions or in environmentally benign media like water are highly desirable. mdpi.com For instance, an oxidative, copper-catalyzed annulation method for preparing 2,4,5-triarylated oxazoles operates under solvent-free conditions at a mild temperature, using molecular oxygen from the atmosphere as the oxidant. organic-chemistry.org Another approach involves the use of ionic liquids as a reaction medium for the van Leusen reaction, which can facilitate the synthesis of C5-substituted oxazoles. nih.gov

Water is an ideal green solvent, and methodologies have been developed to leverage its properties. The van Leusen reaction has been improved by using β-cyclodextrin as a catalyst in water, providing an efficient and green route to oxazoles. tandfonline.com Similarly, the synthesis of isoxazoline (B3343090) derivatives, structurally related to oxazoles, has been achieved using NaCl/Oxone®/Na3PO4 in an aqueous medium under ultrasound irradiation, highlighting a green and straightforward protocol. nih.gov

Microwave and Ultrasound-Assisted Synthesis

Microwave (MW) and ultrasound irradiation are alternative energy sources that can dramatically accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods. rsc.orgnih.gov These techniques are considered cornerstones of green synthesis. mdpi.com

Microwave-assisted synthesis has been successfully applied to the Hantzsch thiazole (B1198619) synthesis, a reaction analogous to many oxazole syntheses. nih.gov By optimizing conditions of solvent, temperature, and time, significant yield improvements and reduction in reaction times are achievable. nih.gov For example, the synthesis of various triazolothiadiazoles, which involves cyclization steps similar to oxazole formation, is efficiently carried out under microwave irradiation, often completing in minutes rather than hours. scielo.br

Ultrasound-assisted synthesis promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance reaction rates. nih.govnih.gov This method has been used for the one-pot, low-solvent synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, producing excellent yields with easy workup. nih.gov The synthesis of 1,5-disubstituted tetrazoles via the Ugi-azide reaction has also been effectively performed under ultrasonic irradiation, demonstrating the versatility of this green technique for constructing five-membered heterocycles. mdpi.com

Organocatalysis and Metal-Free Catalytic Systems

The replacement of toxic or precious metal catalysts with metal-free alternatives is a key objective in green chemistry. mdpi.comresearchgate.net Organocatalysis, which utilizes small organic molecules to catalyze reactions, and other metal-free systems have emerged as powerful strategies for oxazole synthesis. d-nb.infothieme-connect.com

Iodine-mediated reactions are a prominent example of metal-free catalysis. For instance, a practical synthesis of 2,5-disubstituted oxazoles employs an iodine-catalyzed tandem oxidative cyclization, which exhibits excellent functional group compatibility. organic-chemistry.org Another approach uses a hypervalent iodine(III) species, formed in situ, for the fluoroacyloxylation/cyclization of enamines to produce fluoroalkyl-containing oxazoles. researchgate.net A multipathway domino strategy starting from methyl ketones, arylethenes, or arylacetylenes can construct 2-acyloxazoles through a sequence of iodination, Kornblum oxidation, and cyclization without any metal catalyst. researchgate.net

Furthermore, N-Heterocyclic Carbenes (NHCs), generated from readily available imidazolium salts, have been used as efficient organocatalysts for the one-pot aerobic oxidative synthesis of various benzazoles, including benzoxazoles. thieme-connect.com Calcium-catalyzed methodologies have also been developed for a sustainable and rapid synthesis of 5-amino-oxazoles, using an earth-abundant metal catalyst and producing benign alcoholic by-products. d-nb.info

Table 2: Comparison of Green Synthesis Methodologies for Azoles

| Methodology | Energy Source | Key Advantages | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Solvent-Free Reaction | Conventional Heating | Reduced solvent waste, simplified purification | Varies (hours) | organic-chemistry.org |

| Aqueous Media | Conventional Heating | Environmentally benign, low cost | Varies (hours) | tandfonline.com |

| Microwave-Assisted | Microwave Irradiation | Rapid heating, increased reaction rates, higher yields | Minutes | nih.govscielo.br |

| Ultrasound-Assisted | Acoustic Cavitation | Enhanced rates, mild conditions, improved yields | Minutes to hours | nih.govnih.gov |

| Metal-Free Catalysis | Conventional Heating | Avoids metal toxicity and cost, mild conditions | Varies (minutes to hours) | organic-chemistry.orgresearchgate.netrsc.org |

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry, as the biological activity of a compound often resides in a single enantiomer. wikipedia.org For this compound derivatives that contain a stereocenter, for example in the phenethyl side chain, stereoselective and asymmetric synthesis methods are required to control the three-dimensional arrangement of atoms. nih.gov Chiral auxiliaries are a classical and reliable strategy to achieve this control. wikipedia.orgnih.gov

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic compound that is temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. wikipedia.orgscielo.org.mx After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy transforms an enantioselective reaction into a diastereoselective one, which is often easier to control and analyze.

Oxazolidinones, particularly those popularized by David Evans, are among the most versatile and widely used chiral auxiliaries. wikipedia.orgsigmaaldrich.com These auxiliaries are typically derived from readily available amino acids. nih.gov The oxazolidinone is first acylated with a carboxylic acid derivative related to the target molecule's side chain. The bulky substituents on the oxazolidinone ring (e.g., at the 4- and 5-positions) create a sterically hindered environment that effectively shields one face of the enolate formed upon deprotonation. wikipedia.org Consequently, an incoming electrophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in high excess. This method has been successfully applied to a wide range of stereoselective transformations, including alkylations and aldol (B89426) reactions, which could be adapted to construct a chiral phenethyl side chain prior to its incorporation into the oxazole ring. wikipedia.org

Another important class of chiral auxiliaries is based on camphorsultam and pseudoephedrine. wikipedia.org Tert-butanesulfinamide has also proven to be a highly effective chiral auxiliary, especially for the asymmetric synthesis of chiral amines through the stereoselective addition of organometallic reagents to sulfinylimines. nih.gov This approach could be envisioned for the synthesis of a chiral amine precursor that is subsequently used to form the 5-substituted oxazole ring. The key step involves the condensation of an aldehyde with (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinylimine. The addition of a nucleophile, such as a Grignard or organolithium reagent, proceeds with high stereoselectivity, controlled by the bulky tert-butylsulfinyl group. nih.gov Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral amine. nih.gov

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Auxiliary Type | Typical Reactions | Key Feature | Reference |

|---|---|---|---|---|

| Evans Oxazolidinones | Oxazolidinone | Aldol reactions, Alkylations, Michael additions | Steric hindrance directs electrophilic attack on the corresponding enolate | wikipedia.orgsigmaaldrich.com |

| Camphorsultam | Sultam | Diels-Alder reactions, Conjugate additions | Rigid bicyclic structure provides excellent stereocontrol | wikipedia.org |

| (SAMP/RAMP) | Hydrazine | α-Alkylation of ketones and aldehydes | Forms chiral hydrazones that undergo diastereoselective alkylation | wikipedia.org |

| Tert-butanesulfinamide | Sulfinamide | Synthesis of chiral amines from imines | Nucleophilic addition to chiral sulfinylimines is highly stereoselective | nih.gov |

Asymmetric Catalysis for Oxazole Formation

The pursuit of enantiomerically pure 5-substituted oxazoles, including this compound, has driven the development of advanced asymmetric catalytic methodologies. These strategies are crucial for accessing specific stereoisomers, which can exhibit distinct biological activities and pharmacological profiles. The asymmetric synthesis of these heterocycles primarily relies on the use of chiral catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts, to control the stereochemical outcome of the oxazole ring formation.

Research in this area has explored various catalytic systems to induce chirality in the synthesis of 5-substituted oxazoles and their precursors. While direct asymmetric catalytic synthesis of the oxazole ring can be challenging, significant progress has been made in the enantioselective synthesis of related chiral building blocks and intermediates, such as chiral oxazolines, which can subsequently be converted to the desired oxazole products.

One prominent approach involves the use of transition metal catalysts complexed with chiral ligands. These complexes can facilitate key bond-forming reactions in a stereocontrolled manner. For instance, palladium-catalyzed reactions have been employed in the enantioselective synthesis of asymmetric oxazoline (B21484) derivatives from aryl or 1-alkenyl iodides and N-(buta-2,3-dienyl) amides. acs.org The design of chiral ligands, such as those based on phosphinoaryl oxazolines, is a critical aspect of this strategy, enabling high levels of enantioselectivity. researchgate.net

Another significant avenue is the development of organocatalytic methods. Chiral organocatalysts, such as cinchona alkaloid derivatives and SPINOL-derived phosphoric acids, have been successfully utilized in the construction of axially chiral azole-based frameworks. rsc.org These catalysts operate through various activation modes to create a chiral environment that directs the formation of one enantiomer over the other. For example, cinchona alkaloid derivatives have been used to catalyze the de novo synthesis of atropoisomeric naphthyl pyrazoles with excellent yields and enantioselectivities, a strategy that could be conceptually extended to the synthesis of chiral oxazoles. rsc.org

The following table summarizes selected research findings on the asymmetric synthesis of chiral heterocycles relevant to 5-substituted oxazoles, highlighting the diversity of catalytic systems and their effectiveness.

| Catalyst/Ligand | Substrate Type | Reaction Type | Product Type | Enantiomeric Excess (ee) | Yield |

| Cinchona Alkaloid Derivative C1/C2 | Naphthyl-based precursors | de novo Pyrazole Synthesis | Atropoisomeric Naphthyl Pyrazoles | High | Excellent |

| SPINOL-derived CPA | Pyrazolones and Azonaphthalenes | Enantioselective C–H Arylation | Axially Chiral 4-Arylpyrazoles | High | Good |

| Chiral Salicyl-oxazoline (Salox) Ligand with Co(OAc)₂·4H₂O | N-N axially chiral precursors | Atroposelective C-H Activation/Annulation | N-N Axially Chiral Frameworks | High | High |

| Cu(I)/difluorphos | Racemic [2‐(hydroxymethyl)phenyl]silanes | Kinetic Resolution | Carbon- and Silicon-stereogenic Benzoxasiloles | Not specified | Not specified |

| PdCl₂ with Chiral Triazole-Oxazoline Ligand | 3-allyl-1,3-oxazolidin-2-ketone and 2-methyl-1,3-butadiene | Diels-Alder Reaction | (S)-3-(4-methylcyclohexe-3-ene-1-formyl)-1,3-oxazolidin-2-one | Not specified | Not specified |

Data synthesized from multiple research articles focusing on asymmetric catalysis in heterocyclic chemistry. rsc.orgresearchgate.net

The development of these asymmetric catalytic methodologies is a testament to the ongoing efforts to achieve precise control over molecular architecture. While direct catalytic asymmetric synthesis of this compound itself may not be extensively documented, the principles and catalytic systems developed for analogous 5-substituted oxazoles and other chiral azoles provide a strong foundation for future research in this specific area. The continued exploration of novel chiral catalysts and synthetic routes is expected to further enhance the efficiency and selectivity of these transformations, making enantiomerically pure 5-substituted oxazoles more accessible for various applications.

Reactivity and Mechanistic Investigations of 5 Phenethyloxazole

Reaction Mechanism Elucidation for Oxazole (B20620) Formation from Precursors

The synthesis of oxazoles can proceed through various pathways, often involving cyclization reactions where key intermediates play crucial roles. Understanding these mechanisms is vital for designing efficient synthetic routes and predicting reactivity.

Intermediates in Cyclization Reactions (e.g., Ketenimines, Carbenoids)

Several types of reactive intermediates are known to participate in oxazole ring formation.

Ketenimines: These intermediates are frequently implicated in oxazole synthesis. For instance, the base-induced transformation of 2-acyl-3-alkyl-2H-azirines to oxazoles often involves a deprotonation-initiated pathway leading to a ketenimine intermediate, formed via azirine ring opening of a carbanion acs.orgnih.govfigshare.comresearchgate.net. Similarly, thermal or microwave-induced denitrogenation of N-fluoroalkylated 1,2,3-triazoles can generate ketenimines, which then undergo cyclization to form heterocyclic products, including oxazoles researchgate.net.

Carbenoids: Metal carbenoids, particularly those derived from gold or copper, are also recognized as key intermediates in oxazole synthesis. Gold-catalyzed annulations of terminal alkynes with carboxamides can proceed via α-oxo gold carbene intermediates, which are trapped by the amide to form the oxazole ring acs.org. Copper catalysts have also been shown to generate α-phosphonium Cu carbenoid intermediates in reactions leading to oxazoles rsc.org. Furthermore, reactions involving isocyanoacetates and aldehydes can involve catalytic cycloaddition mechanisms that may proceed through carbenoid-like species rsc.org.

Nitrile Ylides: While ketenimines are often favored under strongly basic conditions, nitrile ylides have been proposed as intermediates in photoinduced and pyrolytic reactions leading to oxazoles from 2-acyl-3-alkyl-2H-azirines acs.orgnih.govfigshare.comresearchgate.net.

Cascade and Tandem Reaction Mechanisms

Cascade and tandem reactions offer significant advantages in synthetic chemistry by allowing multiple transformations to occur sequentially in a single reaction vessel, thereby increasing efficiency and reducing waste.

Tandem Cycloisomerization/Alkylation: Zinc triflate (Zn(OTf)2) catalysis has been employed in tandem reactions involving N-(propargyl)arylamides and allylic alcohols to synthesize oxazole derivatives through a cycloisomerization/allylic alkylation sequence acs.org. Similarly, Zn(OTf)2 can catalyze tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates mdpi.com.

Tandem Condensation/Oxidative Dehydroaromatization: Copper(I)-catalyzed tandem reactions of isocyanoacetates with aldehydes have been developed for the synthesis of 4,5-difunctionalized oxazoles. This process involves a cascade of catalytic cycloaddition and oxidative dehydroaromatization steps rsc.org.

Metal-Catalyzed Tandem Reactions: Iron(III) bromide (FeBr3) has been utilized to catalyze tandem reactions of N-propargylamides with disulfides or diselenides, leading to oxazole derivatives in a one-pot process thieme-connect.com.

Organocatalytic Cascade Reactions: Metal-free, organocatalytic cascade reactions have been reported for the formation of oxazole derivatives through dual sp3 C–H activation, involving the formation of C–N and C–O bonds rsc.orgnih.gov.

Multi-component Reactions (MCRs): Visible-light-induced three-component reactions involving iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles can form complex oxazoles via a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade rsc.org.

Kinetics and Energetics of Key Steps

Understanding the kinetic and energetic parameters of oxazole formation is crucial for optimizing reaction conditions and predicting reaction outcomes.

Reaction Rates: Studies on the photo-oxidation of oxazoles by singlet oxygen have provided kinetic data. For example, the pseudo-first-order reaction rate for 4-methyl-2,5-diphenyloxazole was reported as 1.14 × 106 M−1 s−1, while for unsubstituted oxazole, it was 0.94 × 106 M−1 s−1 at 300 K nih.govresearchgate.net.

Enthalpy Barriers: Density Functional Theory (DFT) calculations have been used to determine enthalpy barriers for key steps in oxazole reactions. The [4+2]-cycloaddition of singlet oxygen to the oxazole ring, a primary pathway in its auto-oxidation, was found to have an energetically accessible corridor of approximately 57 kJ/mol nih.govresearchgate.netresearchgate.net. Calculations using B3LYP and wB97XD functionals show activation energies that are relatively close, typically within 2–7 kJ/mol nih.govresearchgate.netresearchgate.net.

Thermochemical Data: Fundamental thermochemical data for oxazole itself, such as the enthalpy of formation, are available. For instance, the gas-phase enthalpy of formation for oxazole is reported as 117.6 kJ/mol nist.gov.

Data Tables

Table 1: Representative Yields in Tandem/Cascade Oxazole Syntheses

| Reaction Type | Catalyst/Conditions | Substrates (General) | Product Example (Derivative) | Yield (%) | Reference(s) |

| FeBr3-catalyzed tandem reaction | FeBr3 (10 mol%), I2, 100 °C | N-propargylamides, disulfides/diselenides | 2-Phenyl-5-[(phenylthio)methyl]oxazole | 75 | thieme-connect.com |

| Copper(I)-catalyzed tandem synthesis | CuBr, O2 | Isocyanoacetates, aldehydes | 4,5-difunctionalized oxazoles | 31–83 | rsc.org |

| Zn(OTf)2-catalyzed tandem cycloisomerization/hydroxyalkylation | Zn(OTf)2 | N-propargylamides, trifluoropyruvates | Oxazoles with CF3-substituted alcohol units | Moderate to good | mdpi.com |

| Amide coupling for Hinduchelin AD analog synthesis | HATU, based on prior oxazole formation | 2-(2,3-Dimethoxyphenyl)-5-methyl-oxazole-4-carboxylic acid, amine precursors | 2-(2,3-Dimethoxyphenyl)-5-methyl-N-phenethyloxazole-4-carboxamide (25) | 78 | rsc.orgnih.gov |

Table 2: Kinetic and Energetic Data for Oxazole Reactions

| Parameter | Value | System/Context | Reference(s) |

| Pseudo-first-order rate constant | 1.14 × 106 M−1 s−1 | Photo-oxidation of 4-methyl-2,5-diphenyloxazole by singlet oxygen | nih.govresearchgate.net |

| Pseudo-first-order rate constant | 0.94 × 106 M−1 s−1 | Photo-oxidation of unsubstituted oxazole by singlet oxygen | nih.govresearchgate.net |

| Enthalpy barrier for [4+2]-cycloaddition | 57 kJ/mol | Singlet oxygen addition to oxazole ring | nih.govresearchgate.netresearchgate.net |

| Activation energy difference (B3LYP vs. wB97XD) | 2–7 kJ/mol | DFT calculations for oxazole oxidation | nih.govresearchgate.netresearchgate.net |

| Gas-phase enthalpy of formation (ΔfH°gas) for Oxazole | 117.6 kJ/mol | Thermochemical data for oxazole | nist.gov |

Compound List

5-Phenethyloxazole

2-Phenethyloxazole-5-carboxamide

2-(2-chloroethyl)-5-phenethyloxazole

4,5-dimethyl-2-phenethyloxazole

2-Phenyl-5-[(phenylthio)methyl]oxazole

4-methyl-2,5-diphenyloxazole

Oxazole

2-(2,3-Dimethoxyphenyl)-5-methyl-N-phenethyloxazole-4-carboxamide

Hinduchelin AD (class of compounds)

4-acyloxazoles

2-alkynyl oxazoles

2-aryl-5-alkyl-substituted oxazoles

2,5-disubstituted oxazoles

2,4-disubstituted oxazoles

3,4,5-trisubstituted isoxazoles (analogous)

2-Phenyloxazole

5-Phenethyl oxazole

5-Ethoxycarbonyl oxazole

5-(Thiophen-2-yl)oxazole

2-chloro-4-phenyloxazole (B57545)

2-chloro-5-(thiophen-2-yl)oxazole

2-chloro-5-ethoxycarbonyloxazole

5-phenyl-[2,4']bisoxazole

2'-Chloro-5-phenyl-[2,4']bisoxazole

5-(3,5-difluoro-4-methoxyphenyl)-oxazole-4-carboxylic acid

Oxazole-4-carboxamide

The provided search queries did not yield any specific computational or theoretical studies directly pertaining to the chemical compound "this compound." Consequently, it is not possible to generate detailed research findings or data tables for the requested sections focusing solely on this compound.

The search results did, however, provide general information on the methodologies and concepts relevant to the outline:

Density Functional Theory (DFT) and Ab Initio Methods: These are established quantum mechanical approaches used to investigate molecular properties from first principles. Common computational methods include B3LYP, HF, M06-2X, often in conjunction with basis sets like 6-31G, 6-31G(d), 6-311G(d,p), or 6-311++G.

Optimized Molecular Geometries and Conformational Analysis: Geometry optimization aims to find the lowest energy structure of a molecule, representing its stable conformation. Conformational analysis studies the relative stabilities of different spatial arrangements arising from rotations around single bonds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of a molecule's stability and reactivity; a larger gap generally implies greater stability and lower reactivity.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping: MEP analysis visualizes the electron density distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. Typically, red regions in MEP maps indicate negative potential (electrophilic sites), while blue regions indicate positive potential (nucleophilic sites).

Quantum Chemical Descriptors of Reactivity:

Fukui Functions: These indices predict the local sites of nucleophilic (f-) and electrophilic (f+) attack within a molecule, providing insights into regioselectivity.

Global Reactivity Descriptors: Key descriptors include the electrophilicity index (ω), which quantifies a molecule's ability to accept electrons, and chemical hardness (η), which measures its resistance to electron change. These are often related by the equation ω = μ²/2η, where μ is the chemical potential.

Without specific computational data for this compound, it is not possible to provide the detailed research findings or data tables as required by the prompt. The methodologies described above would typically be applied to a compound like this compound to elucidate its electronic structure and reactivity.

Compound List:

this compound

Computational and Theoretical Studies on 5 Phenethyloxazole

Excited-State Dynamics and Photochemical MechanismsExcited-state dynamics describes the behavior of a molecule after it absorbs light, encompassing the processes that occur as it transitions from an excited electronic state back to the ground state or undergoes chemical transformationsfiveable.me. Photochemical mechanisms, on the other hand, detail the step-by-step sequence of elementary reactions that lead to the formation of photochemical productsfiveable.meamazon.comamazon.comacademicreads.com. These processes are often rapid and complex, involving changes in molecular geometry and electronic configurationfiveable.me. Understanding these dynamics is crucial for predicting and controlling photochemical reactions, with applications ranging from solar energy to materials sciencefiveable.meamazon.comcecam.org. Computational photochemistry plays a significant role by providing insights into these light-induced processes, complementing experimental dataamazon.comamazon.comacademicreads.com.

Nonadiabatic Dynamics Simulations and Conical IntersectionsNonadiabatic dynamics simulations (NAMD) are computational methods used to model the behavior of molecules when electronic and nuclear motions are strongly coupled, a scenario common in photochemistryarxiv.orgnih.govarxiv.orgrsc.orgnpl.co.ukscispace.com. This strong coupling is particularly significant atconical intersections (CIs). CIs are points in the potential energy surface (PES) where two or more electronic states become degenerate, effectively acting as efficient "funnels" that allow molecules to rapidly transition between electronic states, often leading to non-radiative decayarxiv.orgnih.govnpl.co.uknih.govquantum-journal.orgresearchgate.net. This process is critical for phenomena such as internal conversion and intersystem crossing, significantly influencing reaction rates and product branching ratiosarxiv.orgnih.govnih.gov.

Computational approaches to study NAMD and CIs often involve advanced quantum chemistry techniques, such as time-dependent density functional theory (TD-DFT), complete active space self-consistent field (CASSCF), and multireference configuration interaction (MRCI) methods, to accurately describe the electronic states and their couplings cecam.orgnih.govosti.gov. The accurate description of CIs and the potential energy surfaces in their vicinity is crucial for understanding excited-state reaction dynamics nih.gov. Simulating these dynamics requires careful consideration of initial conditions and the propagation of wave packets or trajectories on coupled PESs cecam.orgrsc.org.

Data Table: Due to the absence of specific published research findings on 5-Phenethyloxazole within the scope of these computational studies in the provided search results, a data table detailing specific nonadiabatic dynamics simulation results or conical intersection properties for this compound cannot be generated.

Theoretical Prediction of Ring-Opening PathwaysThe theoretical prediction of photochemical reaction pathways, such as ring-opening, is a key application of computational chemistry. These predictions involve mapping the potential energy surfaces of the relevant electronic states and identifying reaction coordinates that lead to product formationamazon.comamazon.comresearchgate.net. Ring-opening reactions, for instance, are often facilitated by the presence of conical intersections that provide efficient pathways for accessing the ground state or other reactive intermediatesresearchgate.net. Theoretical studies typically employ quantum chemical calculations to map these PESs, identify transition states, and predict the feasibility and mechanisms of different reaction pathways. The accuracy of these predictions relies heavily on the computational methods used to describe the electronic structure and the dynamics of the excited statesamazon.comcecam.orgnih.govosti.gov.

Data Table: As with the previous section, specific theoretical predictions regarding ring-opening pathways for this compound were not found in the provided search results. Therefore, a data table detailing such predictions for this compound cannot be generated.

Compound Name List

this compound

Spectroscopic Characterization Methodologies for Mechanistic and Structural Insights

Advanced Mass Spectrometry for Reaction Intermediate Detection

Mass spectrometry (MS) is a cornerstone technique for identifying and characterizing reaction intermediates, particularly transient species that are crucial for understanding reaction pathways. Its high sensitivity and ability to determine mass-to-charge ratios (m/z) make it invaluable in synthetic chemistry.

The synthesis of organic molecules often involves a series of intermediates, some of which may be short-lived. Advanced mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with on-line reaction monitoring, can detect these species in real-time walisongo.ac.id. By analyzing the mass spectra as a reaction progresses, chemists can identify the formation and consumption of intermediates, thereby mapping out the reaction landscape. While specific studies detailing transient species in the synthesis of 5-Phenethyloxazole were not found, the general application of ESI-MS in monitoring one-pot syntheses, like the Hantzsch synthesis of dihydropyridines, demonstrates its utility in identifying intermediates walisongo.ac.id. The technique allows for the observation of protonated species and potential adducts, providing direct evidence of molecular transformations occurring during synthesis.

Isotopic labeling is a powerful strategy to trace the fate of specific atoms or molecular fragments through a chemical reaction wikipedia.org. By substituting common atoms (e.g., hydrogen, carbon, nitrogen) with their stable or radioactive isotopes, researchers can follow the movement of these labeled atoms within the reaction network. Mass spectrometry is a primary analytical tool for detecting these isotopic labels, as different isotopes of the same element have distinct masses. For instance, replacing ¹²C with ¹³C or ¹H with ²H allows for the tracking of carbon and hydrogen atoms, respectively, through reaction intermediates and products wikipedia.org. This method is crucial for confirming proposed reaction mechanisms and identifying the origin of atoms in complex molecules. While specific isotopic labeling studies for this compound were not identified, this technique is broadly applicable to elucidating the intricate pathways involved in the synthesis of heterocyclic compounds like oxazoles.

Table 1: Common Stable Isotopes and Their Detection Methods

| Isotope | Element | Common Use in Labeling | Primary Detection Method | Secondary Detection Method |

| ²H (Deuterium) | Hydrogen | Tracer in H-exchange | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| ¹³C | Carbon | Tracer in organic synthesis | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| ¹⁵N | Nitrogen | Tracer in biological systems | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| ¹⁸O | Oxygen | Tracer in oxidation/reduction | Mass Spectrometry (MS) |

Time-Resolved Spectroscopy for Reaction Dynamics

Time-resolved spectroscopy enables the study of ultrafast processes occurring on femtosecond (fs) to picosecond (ps) timescales, providing critical insights into the dynamics of excited states and chemical reactions.

Ultrafast photoelectron spectroscopy (TRPES) is a leading technique for probing the dynamics of excited electronic states in molecules. By employing ultrashort laser pulses for excitation (pump) and ionization (probe), TRPES can monitor the evolution of electronic wave packets and subsequent relaxation or reaction pathways. Studies on the parent oxazole (B20620) molecule have utilized TRPES to investigate its excited-state dynamics following UV excitation nih.govresearchgate.netacs.orgresearchgate.netacs.org. These investigations reveal that oxazole undergoes ultrafast ring-opening, albeit with a slightly slower timescale (approximately 85 fs) compared to related heterocycles like isoxazole (B147169). This difference is attributed to a small energy barrier between the bright ππ* state and the dissociative πσ* state, which influences the efficiency of direct ring-opening nih.govresearchgate.netresearchgate.net. Theoretical calculations are often employed in conjunction with TRPES to interpret the observed dynamics and confirm reaction pathways nih.govresearchgate.netresearchgate.net. The ionization potentials for oxazole have also been experimentally determined using TRPES, with an adiabatic ionization potential of approximately 9.66 eV and a vertical ionization potential of around 9.82 eV nih.govacs.org. These studies provide a foundational understanding of the excited-state behavior of the oxazole core, which is relevant to understanding the photophysical properties of substituted oxazoles like this compound.

Table 2: Excited-State Dynamics and Ionization Potentials of Oxazole

| Property | Value | Technique Used | Reference(s) |

| Excited-State Dynamics | ~85 fs | Time-Resolved Photoelectron Spectroscopy (TRPES) | nih.govresearchgate.netresearchgate.net |

| Adiabatic Ionization Potential | ~9.66 eV | Time-Resolved Photoelectron Spectroscopy (TRPES) | nih.govacs.org |

| Vertical Ionization Potential | ~9.82 eV | Time-Resolved Photoelectron Spectroscopy (TRPES) | nih.govacs.org |

Spectroscopic Probes of Intermolecular Interactions

Spectroscopic methods are also vital for understanding how molecules interact with each other in the solid state or in solution, forming supramolecular assemblies.

Halogen bonding, a non-covalent interaction involving a Lewis acid (typically an electrophilic halogen atom) and a Lewis base, plays a significant role in supramolecular chemistry acs.orgacs.org. Oxazole derivatives have been investigated for their participation in halogen bonding and subsequent supramolecular assembly. Studies involving cocrystallization of oxazole derivatives with iodoperfluorinated benzenes have revealed the formation of prominent I⋯Noxazole halogen bonds rsc.orgrsc.org. The nitrogen atom within the oxazole ring is identified as a strong halogen bond acceptor site, exhibiting relative shortening values of up to 18%, which is comparable to interactions observed with pyridine (B92270) nitrogen atoms rsc.orgrsc.org. These interactions contribute to the directional assembly of molecules into ordered structures. In some cases, the oxazole oxygen atom can also participate in halogen bonding, though less frequently and dependent on the specific molecular geometry and electronic environment rsc.orgrsc.org. Furthermore, oxazole units can be incorporated into more complex supramolecular architectures, such as ribbons, through a combination of hydrogen bonds and chalcogen bonds, demonstrating their versatility in crystal engineering cardiff.ac.uk.

Table 3: Halogen Bonding Interactions in Oxazole Systems

| Halogen Bond Type | Acceptor Site | Donor Type | Relative Shortening (max) | Notes | Reference(s) |

| I⋯Noxazole | Oxazole Nitrogen | Iodoperfluorinated benzene | ~18% | Prominent interaction, comparable to pyridine; nitrogen is a strong acceptor site. | rsc.orgrsc.org |

| I⋯Ooxazole | Oxazole Oxygen | Iodoperfluorinated benzene | Varies | Less frequent, dependent on geometry and electronic environment; typically weaker than N acceptor. | rsc.orgrsc.org |

Compound List:

this compound

Oxazole

Isoxazole

Perfluorinated iodobenzenes

Pyridine

Hydrogen Cyanide (HCN)

Acetaldehyde (CH₂CO)

Formyl radical (HCO)

Acetonitrile (B52724) radical (CH₂CN)

1,4-Dihydropyridines

Hinduchelin AD

Bisphenol A o-quinone (BPA-Q)

Glutathione (GSH)

Ozone (O₃)

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen Bonding: Hydrogen bonding is an attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another electronegative atom with a lone pair of electrons libretexts.orgebsco.commdpi.com. While the specific presence and strength of hydrogen bonds in this compound would depend on the precise molecular environment and the availability of suitable hydrogen bond donors and acceptors, the oxazole ring contains a nitrogen atom that could potentially act as a hydrogen bond acceptor. The phenethyl group contains C-H bonds, which, under specific circumstances, can participate in weak C-H···N or C-H···O hydrogen bonds, often referred to as "non-classical" hydrogen bonds nih.govbuketov.edu.kz. The strength of these interactions is typically quantified by bond distances and angles, which are determined through X-ray crystallography or computational methods mdpi.com.

π-π Stacking Interactions: π-π stacking refers to the attractive, non-covalent interaction between aromatic rings, driven by the delocalized π electron systems mdpi.comnih.govresearchgate.netnih.govnso-journal.orgbeilstein-journals.org. These interactions are fundamental in the organization of molecules in crystals, influencing properties like conductivity and stability researchgate.netnih.gov. This compound possesses two aromatic systems: the phenyl ring within the phenethyl moiety and the oxazole ring, which also exhibits some degree of aromaticity. Therefore, π-π stacking interactions could potentially occur between:

Phenyl-phenyl interactions: Between the phenyl rings of adjacent this compound molecules.

Phenyl-oxazole interactions: Between the phenyl ring of one molecule and the oxazole ring of another.

Oxazole-oxazole interactions: Between the oxazole rings of adjacent molecules.

The geometry of these π-π stacking interactions can vary, including face-to-face (parallel or slipped) and edge-to-face (T-shaped) arrangements researchgate.net. The strength and nature of these interactions are influenced by factors such as the electron density distribution within the aromatic systems and the presence of substituents nih.gov.

Due to the lack of specific experimental data for this compound in the provided search results, a data table detailing specific hydrogen bonding and π-π stacking parameters cannot be generated. However, the general principles outlined above describe the types of interactions that could be present in such a molecule.

Applications of 5 Phenethyloxazole and Its Derivatives in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The structural attributes of 5-phenethyloxazole make it an important building block in organic synthesis. The oxazole (B20620) ring can be synthesized through various established methods, and its subsequent reactivity allows for its incorporation into larger, more complex molecular frameworks.

The this compound framework serves as a valuable precursor for the synthesis of other heterocyclic systems. The phenethyl group can be carried through multi-step reaction sequences, allowing for the eventual formation of different heterocyclic cores. For instance, synthetic protocols have been developed to transform phenethyl-containing precursors into novel derivatives of 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols. pensoft.net In these syntheses, a phenethyl-bearing starting material like hydrocinnamic acid is converted to a hydrazide, which then undergoes cyclization to form the 1,2,4-triazole (B32235) ring. pensoft.net This demonstrates the principle that the stable phenethyl moiety can be retained while the initial heterocyclic or acyclic precursor is transformed, suggesting that the this compound ring itself could be chemically modified or rearranged to yield other complex heterocyclic structures.

The synthesis of multi-substituted molecules containing the this compound core is facilitated by a range of synthetic methodologies developed for oxazole ring construction. These methods allow for the regioselective introduction of various substituents onto the oxazole ring, making it a versatile component for building complex molecular architectures. The van Leusen oxazole synthesis, for example, is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov This reaction proceeds through a [3+2] cycloaddition mechanism and is highly effective for installing groups like the phenethyl moiety at the C5 position. nih.gov

Table 1: Selected Synthetic Methods for Oxazole Derivatives This table summarizes various methods applicable for the synthesis of multi-substituted oxazoles, which can be adapted for architectures containing the this compound core.

| Method | Reactants | Catalyst/Reagent | Substitution Pattern |

|---|---|---|---|

| Van Leusen Reaction | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-substituted |

| Metal-Free Annulation | Alkyne, Nitrile, Oxygen Source | PhIO, TfOH | 2,4- or 2,4,5-substituted |

| Copper-Catalyzed Coupling | α-Diazoketone, Amide | Copper(II) triflate | 2,4-disubstituted |

Ligands and Catalytic Components in Chemical Transformations

The nitrogen atom in the oxazole ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows oxazole-containing molecules to function as ligands in coordination chemistry and catalysis. While the parent oxazole is a weak ligand, the introduction of additional coordinating groups onto the this compound scaffold can create potent bidentate or tridentate ligands. For example, functionalization of the phenyl ring of the phenethyl group with donor atoms like nitrogen or oxygen could lead to ligands capable of forming stable chelate complexes with transition metals. These metal complexes have potential applications in catalysis, analogous to well-established systems based on pyridine (B92270) or terpyridine ligands which are used to assemble complex catalytic structures. acs.org The phenethyl group can also provide steric bulk, which can be tuned to influence the selectivity and activity of a catalytic metal center.

Advanced Materials and Supramolecular Assemblies

The unique molecular structure of this compound derivatives makes them attractive candidates for the development of advanced materials, including liquid crystals, polymers, and supramolecular assemblies.

The formation of ordered, non-covalent structures through self-assembly is a cornerstone of materials science. The this compound scaffold contains both aromatic rings (oxazole and phenyl) and a flexible alkyl linker, enabling a variety of non-covalent interactions that can drive self-assembly. These interactions include:

π-π Stacking: The electron-rich oxazole and phenyl rings can engage in stacking interactions, leading to the formation of columnar or layered structures.

Hydrogen Bonding: Introduction of hydrogen bond donors or acceptors onto the scaffold can direct highly specific intermolecular recognition and assembly.

Hydrophobic Interactions: The phenethyl group can participate in hydrophobic interactions, particularly in aqueous environments, driving the aggregation of molecules.

These forces can be exploited to construct complex supramolecular architectures. For instance, donor-acceptor (D-A) systems can be built by combining the electron-donating oxazole moiety with electron-deficient molecules, leading to materials with interesting photophysical properties. rsc.org The principles of hierarchical self-assembly, where molecules first form primary structures that subsequently organize into larger superstructures, can also be applied to this compound derivatives to create complex, functional materials. acs.org

Heterocyclic compounds containing conjugated π-systems are often fluorescent, and the oxazole ring is no exception. The this compound core structure is a promising fluorophore that can be chemically modified to create functional materials such as fluorescent probes for sensing and bioimaging. Related heterocyclic systems, such as benzothiadiazole (BTD) and thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives, have been successfully developed as fluorescent dyes for a range of applications. nih.govrsc.org These probes often exhibit properties like a large Stokes shift and high photostability. researchgate.net

Derivatives of this compound could be designed to act as fluorescent sensors. For example, introducing a recognition site for a specific ion or molecule could lead to a change in the fluorescence output upon binding, allowing for quantitative detection. globethesis.com The phenethyl group provides a handle for tuning the solubility and cellular localization of such probes. By modifying the electronic properties of the aromatic rings, the emission wavelength can be shifted across the visible spectrum, making these compounds highly versatile for applications in materials science and chemical biology. rsc.org

Table 2: Photophysical Properties of Related Heterocyclic Fluorophores This table highlights the potential of azole-containing heterocycles as functional fluorescent materials.

| Compound Class | Key Feature | Potential Application |

|---|---|---|

| Benzothiadiazole (BTD) Derivatives | Environment-sensitive fluorophores | Bioimaging probes for organelles (e.g., mitochondria, lipid droplets) nih.gov |

| Thiazolo[5,4-d]thiazole (TTz) Derivatives | Solid-state fluorescence | Organic light-emitting diodes (OLEDs), solid-state lasers rsc.org |

| Benzothiazole-Spiropyran Hybrids | pH-dependent isomerization | Reversible fluorescent pH sensors for in-vitro and in-vivo monitoring researchgate.net |

Future Directions and Emerging Research Avenues for 5 Phenethyloxazole Chemistry

Development of Novel and Highly Efficient Synthetic Protocols

Current synthetic strategies for oxazoles, including methods like the van Leusen oxazole (B20620) synthesis, are well-established mdpi.comnih.govtandfonline.com. However, there remains a continuous demand for more atom-economical, environmentally friendly, and scalable synthetic routes. Future research could focus on:

Green Chemistry Approaches: Exploring solvent-free reactions, the use of benign solvents (e.g., water, bio-based solvents), and catalytic systems that minimize waste generation. Microwave-assisted synthesis and mechanochemical methods are also promising avenues for more sustainable oxazole production dntb.gov.uaresearchgate.net.

Catalytic Innovations: Developing novel catalytic systems, such as organocatalysts or advanced metal catalysts, that can achieve higher yields, improved selectivity (e.g., regioselectivity), and milder reaction conditions for the synthesis of 5-Phenethyloxazole and its derivatives.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer advantages in terms of reaction control, scalability, and safety, particularly for exothermic or hazardous reactions.

Exploration of Underutilized Reactivity Modes

While the oxazole ring is known for its diverse reactivity, specific reactivity modes of this compound might be underexplored. Future research could investigate:

Functionalization of the Phenethyl Side Chain: Developing selective methods for functionalizing the phenethyl moiety of this compound, potentially leading to a broader range of derivatives with tailored properties. This could involve C-H activation strategies or selective oxidation/reduction reactions.

Ring Transformations and Annulations: Exploring novel reactions that utilize the oxazole core of this compound for the construction of more complex polycyclic systems or heterocycles, expanding its utility as a synthetic building block.

Photocatalysis and Electrocatalysis: Investigating the application of photocatalytic or electrocatalytic methods for the synthesis and functionalization of this compound, which can offer unique reactivity pathways and milder conditions compared to traditional thermal methods.

Integration of Machine Learning and AI in Reaction Design and Prediction

Predictive Synthesis Planning: Developing ML models trained on large chemical reaction datasets to predict optimal synthetic routes, reaction conditions (temperature, solvent, catalyst), and potential yields for this compound synthesis. This can significantly accelerate the discovery of efficient protocols researchgate.netdntb.gov.ua.

Reactivity Prediction: Utilizing ML algorithms to predict the reactivity of this compound under various conditions or its behavior in specific reaction types, aiding in the design of novel transformations researchgate.netacs.org.

De Novo Design of Derivatives: Employing generative AI models to design novel this compound derivatives with desired properties (e.g., enhanced biological activity, specific material characteristics) and predicting their synthetic accessibility.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and intermediate formation, enabling better control and optimization researchgate.net. Future research could involve:

Spectroscopic Analysis: Applying advanced spectroscopic techniques such as in situ Raman spectroscopy, infrared (IR) spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy to monitor the synthesis and reactions of this compound in real-time researchgate.netimperial.ac.uk. This allows for immediate adjustments to reaction parameters and a deeper understanding of reaction pathways.

Process Analytical Technology (PAT): Integrating PAT tools to continuously monitor critical process parameters during the synthesis of this compound, ensuring consistent quality and yield in large-scale production.

Expanding Applications in Non-Traditional Chemical Domains